

# Synthesis of barium nitrate from barium carbonate and nitric acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Barium nitrate		
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An In-depth Technical Guide to the Synthesis of **Barium Nitrate** from Barium Carbonate and Nitric Acid

## Introduction

**Barium nitrate** (Ba(NO<sub>3</sub>)<sub>2</sub>) is an inorganic salt composed of a barium cation (Ba<sup>2+</sup>) and two nitrate anions (NO<sub>3</sub><sup>-</sup>).[1] It presents as a white, crystalline solid that is soluble in water and is a strong oxidizing agent.[2][3] Due to its properties, particularly its ability to produce a green flame upon combustion, **barium nitrate** is extensively used in pyrotechnics, such as in fireworks and green signal flares.[3][4] It also finds applications in the manufacturing of barium oxide (BaO), various other barium compounds, and in the vacuum tube industry.[4][5][6]

The synthesis of **barium nitrate** is most commonly achieved through the reaction of barium carbonate (BaCO<sub>3</sub>) with nitric acid (HNO<sub>3</sub>).[1][3][5] This method is favored for its straightforwardness and the relative availability of the starting materials. This guide provides a comprehensive overview of this synthesis, detailing the underlying chemistry, experimental protocols, and purification techniques for obtaining high-purity **barium nitrate**.

## **Chemical Reaction and Stoichiometry**

The synthesis is based on a neutralization reaction where barium carbonate, a base, reacts with nitric acid to form **barium nitrate**, water, and carbon dioxide gas. The balanced chemical equation for this reaction is:



 $BaCO_3(s) + 2HNO_3(aq) \rightarrow Ba(NO_3)_2(aq) + H_2O(l) + CO_2(g)$ 

This reaction proceeds with visible effervescence due to the evolution of carbon dioxide gas.[7] The stoichiometry of the reaction is crucial for calculating reactant quantities and theoretical yield.

## **Data Presentation: Reactant and Product Stoichiometry**

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis.

Compound	Chemical Formula	Molar Mass ( g/mol )	Stoichiometric Ratio
Barium Carbonate	BaCO <sub>3</sub>	197.34	1
Nitric Acid	HNO₃	63.01	2
Barium Nitrate	Ba(NO₃)₂	261.34	1
Water	H <sub>2</sub> O	18.02	1
Carbon Dioxide	CO <sub>2</sub>	44.01	1

## **Experimental Protocol**

This section outlines a detailed methodology for the laboratory-scale synthesis of **barium nitrate** from barium carbonate and nitric acid.

#### Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Conduct the reaction in a well-ventilated fume hood to avoid inhalation of nitric acid fumes and carbon dioxide.
- All soluble barium compounds, including barium nitrate, are toxic if ingested.[5] Handle with care and avoid contact with skin or eyes.



#### Materials and Equipment:

- Barium carbonate (BaCO₃)
- Dilute nitric acid (HNO₃)
- Distilled or deionized water
- Beakers
- · Glass stirring rod or magnetic stirrer with stir bar
- pH indicator paper or pH meter
- Funnel and filter paper
- Evaporating dish
- · Heating mantle or hot plate
- · Crystallizing dish

#### Procedure:

- Reactant Preparation:
  - Weigh a specific amount of barium carbonate (e.g., 10 grams) and transfer it to a beaker of appropriate size.[7]
  - Add a small amount of distilled water to the barium carbonate to form an aqueous suspension or slurry.[7] This facilitates a smoother reaction with the acid.
- Reaction:
  - While continuously stirring the barium carbonate slurry, slowly add dilute nitric acid dropwise.[7] A vigorous effervescence (fizzing) will occur as carbon dioxide gas is released. The slow addition is crucial to prevent excessive foaming and potential overflow.



- Continue adding nitric acid until all the barium carbonate has reacted and the effervescence ceases.[7]
- After the fizzing stops, check the pH of the solution to ensure it is neutral or slightly acidic.
  [7] This confirms that all the carbonate has been neutralized. If the solution is still basic, add a few more drops of nitric acid. An excess of nitric acid is acceptable as it will be removed during the evaporation step.[7]

#### • Filtration of Impurities:

- Many commercial grades of barium carbonate contain iron impurities, which will precipitate during the reaction.[1][5]
- Filter the resulting barium nitrate solution through filter paper to remove any insoluble impurities and obtain a clear filtrate.[1][3][5]

#### Crystallization:

- Transfer the clear filtrate to an evaporating dish.
- Gently heat the solution to evaporate the water and concentrate the barium nitrate solution.[5][7] Avoid boiling vigorously. Barium nitrate begins to decompose at high temperatures (around 550-592 °C).[3][7]
- Once the solution is sufficiently concentrated (crystals may start to form on the surface or edges of the dish), remove it from the heat.
- Allow the solution to cool slowly to room temperature, and then if desired, cool further in an ice bath to maximize crystal formation.

#### Isolation and Drying:

- Collect the barium nitrate crystals by filtration.
- Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

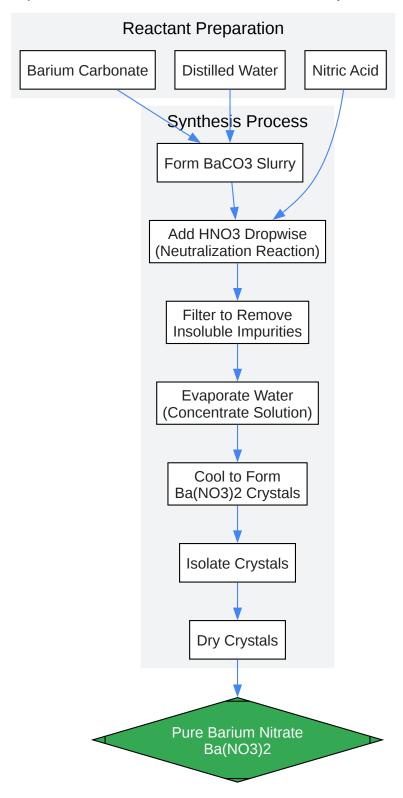


- Dry the crystals completely. This can be done by leaving them in a desiccator or by gently heating in a drying oven at a low temperature.
- Store the final product in a labeled, sealed container.

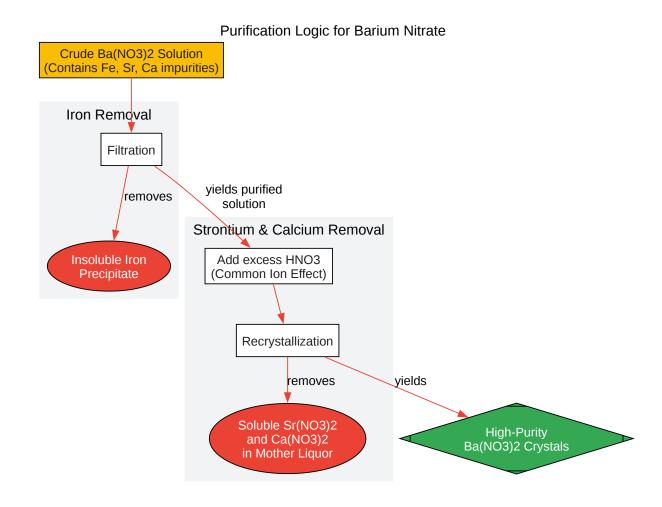
**Visualization: Experimental Workflow** 



#### Experimental Workflow for Barium Nitrate Synthesis







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- To cite this document: BenchChem. [Synthesis of barium nitrate from barium carbonate and nitric acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159605#synthesis-of-barium-nitrate-from-bariumcarbonate-and-nitric-acid]

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